Methyl 4-isopropylnicotinate
Description
Methyl 4-isopropylnicotinate is a methyl ester derivative of 4-isopropylnicotinic acid, featuring a pyridine ring substituted with an isopropyl group at the 4-position and a methoxycarbonyl group at the 3-position. The compound’s molecular formula is inferred as C₁₀H₁₃NO₂, with a calculated molar mass of 183.21 g/mol. Its reactivity and physical properties are influenced by the electron-withdrawing pyridine ring, the steric bulk of the isopropyl substituent, and the ester moiety’s polarity .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-5-11-6-9(8)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
GCQXBTGDMSOSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropylnicotinate typically involves the esterification of 4-isopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-isopropylnicotinic acid+methanolsulfuric acidMethyl 4-isopropylnicotinate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as sodium hydroxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its use in topical formulations for pain relief due to its vasodilatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-isopropylnicotinate involves its interaction with biological membranes, leading to vasodilation. This effect is primarily due to the release of prostaglandins, which are locally acting compounds that cause the dilation of blood vessels. The compound targets peripheral blood capillaries, enhancing local blood flow and providing relief from muscle and joint pain.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Ester Group | Substituent Position | Heterocycle |
|---|---|---|---|---|---|---|
| This compound* | N/A | C₁₀H₁₃NO₂ | 183.21 | Methyl | 4-isopropyl (pyridine) | Nicotinate (3) |
| Isopropyl nicotinate | 553-60-6 | C₉H₁₁NO₂ | 165.2 | Isopropyl | 3-carboxy (pyridine) | Nicotinate (3) |
| Ethyl 4-isopropylnicotinate | 1428419-47-9 | C₁₁H₁₅NO₂ | 193.24 | Ethyl | 4-isopropyl (pyridine) | Nicotinate (3) |
| Ethyl 4-isopropylpicolinate | 1035803-53-2 | C₁₁H₁₅NO₂ | 193.24 | Ethyl | 4-isopropyl (picolinate) | Picolinate (2) |
| Ethyl 4-isopropylthiazole-5-carboxylate | 81569-57-5 | C₉H₁₃NO₂S | 199.27 | Ethyl | 4-isopropyl (thiazole) | Thiazole (5) |
Key Comparison Points
Ester Group Effects
- Methyl vs. Ethyl vs. Isopropyl Esters: Methyl esters (e.g., this compound) typically exhibit higher volatility and lower hydrophobicity compared to ethyl or isopropyl analogs (e.g., Ethyl 4-isopropylnicotinate).
Substituent Position and Heterocycle
- Nicotinate (Pyridine-3-carboxylate) vs. Picolinate (Pyridine-2-carboxylate): The 4-isopropyl substituent on nicotinate derivatives (pyridine-3-carboxylate) creates a distinct electronic environment compared to picolinate analogs (pyridine-2-carboxylate).
- Thiazole vs. This modification could broaden applications in medicinal chemistry, such as protease inhibition .
Q & A
Q. How can researchers design experiments to identify metabolic byproducts of this compound in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites in rodent models via scintillation counting.
- LC-HRMS : Use high-resolution mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
